molecular formula C12H11FeN 10* B1143365 FERROCENEACETONITRILE CAS No. 1316-91-2

FERROCENEACETONITRILE

Cat. No. B1143365
CAS RN: 1316-91-2
M. Wt: 225.07
InChI Key:
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Description

Ferroceneacetonitrile is an organometallic compound . It is used for R&D purposes and is not recommended for medicinal, household, or other uses . It is also known by the synonym Ferrocenylmethyl cyanide .


Synthesis Analysis

The synthesis of ferrocene-based compounds, including ferroceneacetonitrile, has been a subject of extensive research . The synthesis involves various organic chemistries that include acylation, formylation, mercuration, lithiation, sulfonation, arylation, and Mannich reaction .


Molecular Structure Analysis

Ferroceneacetonitrile, like other ferrocene derivatives, consists of two cyclopentadienyl rings bound to a central iron atom . The molecule exhibits outstanding stability and redox properties owing to its aromaticity due to the extended π-delocalization of the electrons in the molecule .


Chemical Reactions Analysis

Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .


Physical And Chemical Properties Analysis

Ferroceneacetonitrile exhibits excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature . These properties improve its utility in various electrochemical applications .

Mechanism of Action

Target of Action

Ferroceneacetonitrile is a ferrocenyl-based compound . Ferrocenyl-based compounds have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . .

Mode of Action

Ferrocene and its derivatives, such as Ferroceneacetonitrile, can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .

Biochemical Pathways

Ferrocene-based compounds, including Ferroceneacetonitrile, exhibit versatile redox chemistry along with excellent catalytic properties . They find applications in various electrochemical, optoelectronic, fluorescence, agricultural, medicinal, chemical, and biological fields . This redox property of ferrocene has been widely applied to monitor and manage various electron transmission pathways using photochemical as well as electrochemical techniques .

Pharmacokinetics

Ferrocene-based compounds are known for their excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature . These properties could potentially influence the bioavailability of Ferroceneacetonitrile.

Result of Action

The use of ferrocene-based electrocatalysts enables control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities .

Action Environment

The action, efficacy, and stability of Ferroceneacetonitrile can be influenced by various environmental factors. For instance, the electrochemical properties of ferrocene-based compounds can be affected by the surrounding environment . .

Safety and Hazards

Ferroceneacetonitrile is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Ferrocene-based compounds, including ferroceneacetonitrile, have many potential applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The future perspective and outlook of functionalized ferrocene-based compounds are promising .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ferroceneacetonitrile involves the reaction of ferrocene with acetonitrile in the presence of a strong acid catalyst.", "Starting Materials": ["Ferrocene", "Acetonitrile", "Strong acid catalyst"], "Reaction": ["1. Add ferrocene and acetonitrile in a 1:1 molar ratio to a reaction vessel.", "2. Add a strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid, to the reaction mixture.", "3. Heat the reaction mixture to a temperature of 80-100°C and stir for several hours.", "4. Allow the reaction mixture to cool and then add water to the mixture to quench the reaction.", "5. Extract the product with an organic solvent, such as dichloromethane or ethyl acetate.", "6. Purify the product by recrystallization or column chromatography."] }

CAS RN

1316-91-2

Product Name

FERROCENEACETONITRILE

Molecular Formula

C12H11FeN 10*

Molecular Weight

225.07

Origin of Product

United States

Q & A

Q1: How does Ferroceneacetonitrile perform as an electron shuttle compared to other ferrocene derivatives?

A2: While Ferroceneacetonitrile demonstrates electron shuttling capabilities, its efficiency is not the highest among the tested ferrocene derivatives []. The study found the following order of decreasing electron shuttle efficiency at low concentrations: (Dimethylaminomethyl)ferrocene > n-Butyl ferrocene > Ferrocene dimethanol > Ferroceneacetonitrile > Ferroceneacetic acid []. This suggests that structural variations within the ferrocene derivative influence its electron shuttling effectiveness.

Q2: Can Ferroceneacetonitrile be hyperpolarized using SABRE?

A3: Yes, Ferroceneacetonitrile is reported to undergo SABRE (Signal Amplification By Reversible Exchange) hyperpolarization []. This is significant as it represents one of the first examples of successful SABRE hyperpolarization for a substrate containing a metal center []. This opens up potential avenues for utilizing such hyperpolarized metal-containing compounds in various applications, including studying reaction mechanisms around metal centers.

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